synthesis and characterization of 5-Ethoxyisophthalic acid
synthesis and characterization of 5-Ethoxyisophthalic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethoxyisophthalic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-ethoxyisophthalic acid, a valuable substituted aromatic dicarboxylic acid. Intended for researchers, scientists, and professionals in drug development and materials science, this document details a robust two-step synthetic pathway, starting from the commercially available 5-hydroxyisophthalic acid. The guide elucidates the underlying principles of the Williamson ether synthesis for the ethoxylation of the precursor and the subsequent saponification to yield the target molecule. Furthermore, a thorough characterization of 5-ethoxyisophthalic acid using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure reproducibility and scientific integrity.
Introduction: The Significance of 5-Alkoxyisophthalic Acids
Isophthalic acid and its derivatives are fundamental building blocks in polymer chemistry and materials science, renowned for their ability to impart thermal stability, chemical resistance, and mechanical strength to a variety of materials[1]. The strategic functionalization of the aromatic ring, particularly at the 5-position, allows for the fine-tuning of the molecule's properties, leading to novel applications. 5-Alkoxyisophthalic acids, such as the titular 5-ethoxyisophthalic acid, are of particular interest. The introduction of an alkoxy group can influence the molecule's solubility, coordination properties, and reactivity. This makes them highly valuable as linkers in the burgeoning field of metal-organic frameworks (MOFs), where the ether functionality can modulate the framework's porosity and catalytic activity[2][3]. Moreover, the tailored electronic and steric properties of these molecules make them attractive scaffolds in medicinal chemistry and drug discovery[4].
This guide focuses on 5-ethoxyisophthalic acid, providing a detailed roadmap for its synthesis and a thorough analysis of its structural features.
Synthetic Strategy: A Two-Step Approach
The synthesis of 5-ethoxyisophthalic acid is efficiently achieved through a two-step process, commencing with the readily available 5-hydroxyisophthalic acid. The overall synthetic scheme is as follows:
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Esterification and Ethoxylation: The synthesis begins with the esterification of 5-hydroxyisophthalic acid to its diethyl ester, followed by a Williamson ether synthesis to introduce the ethoxy group, yielding diethyl 5-ethoxyisophthalate.
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Hydrolysis: The final step involves the base-catalyzed hydrolysis (saponification) of diethyl 5-ethoxyisophthalate to afford the desired 5-ethoxyisophthalic acid.
This strategy is advantageous as it protects the carboxylic acid functionalities as esters during the etherification step, preventing unwanted side reactions. The following sections provide a detailed protocol and rationale for each step.
Step 1: Synthesis of Diethyl 5-Ethoxyisophthalate via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide[5]. In this step, the phenolic hydroxyl group of diethyl 5-hydroxyisophthalate is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent.
Experimental Protocol: Synthesis of Diethyl 5-Ethoxyisophthalate
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Materials:
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Diethyl 5-hydroxyisophthalate
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Anhydrous Potassium Carbonate (K₂CO₃)
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Ethyl iodide or Diethyl sulfate
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Anhydrous Acetone
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Deionized water
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Cyclohexane (for recrystallization)
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 5-hydroxyisophthalate (1.0 eq.).
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Add anhydrous acetone to dissolve the starting material.
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Add anhydrous potassium carbonate (2.5 eq.). The use of a weak base like K₂CO₃ is crucial to selectively deprotonate the more acidic phenolic hydroxyl group without promoting hydrolysis of the ester groups.
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To the stirred suspension, add the ethylating agent (ethyl iodide or diethyl sulfate, 1.5 eq.) dropwise.
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Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the acetone under reduced pressure.
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Pour the residue into deionized water and extract with a suitable organic solvent, such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude diethyl 5-ethoxyisophthalate by recrystallization from cyclohexane to obtain a white solid.
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Step 2: Hydrolysis of Diethyl 5-Ethoxyisophthalate
The final step is the hydrolysis of the ester groups to carboxylic acids. A base-catalyzed hydrolysis, or saponification, is employed for this transformation. This method is generally preferred for its irreversibility, as the final deprotonation of the carboxylic acid drives the reaction to completion.
Experimental Protocol: Synthesis of 5-Ethoxyisophthalic Acid
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Materials:
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Diethyl 5-ethoxyisophthalate
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Potassium Hydroxide (KOH)
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Methanol
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Deionized water
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Concentrated Hydrochloric Acid (HCl)
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-
Procedure:
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Dissolve diethyl 5-ethoxyisophthalate (1.0 eq.) in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Prepare a solution of potassium hydroxide (2.5 eq.) in a mixture of methanol and water and add it to the flask.
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Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into deionized water.
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Acidify the aqueous solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the 5-ethoxyisophthalic acid.
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Collect the white precipitate by vacuum filtration and wash with cold deionized water to remove any remaining salts.
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Dry the product under vacuum to yield pure 5-ethoxyisophthalic acid.
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Characterization of 5-Ethoxyisophthalic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-ethoxyisophthalic acid. The following sections detail the expected outcomes from various analytical techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | - |
| Molecular Weight | 210.18 g/mol | |
| Appearance | White to off-white solid | - |
| CAS Number | 203626-61-3 |
Spectroscopic Analysis
The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The expected chemical shifts (δ) in ppm are predicted based on the analysis of similar structures.
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Aromatic Protons: The three protons on the aromatic ring will exhibit distinct signals. The proton at the C2 position is expected to appear as a triplet, while the protons at the C4 and C6 positions will appear as doublets. The electron-donating ethoxy group will influence the chemical shifts of the adjacent protons.
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Ethoxy Group Protons: The ethoxy group will show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.
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Carboxylic Acid Protons: The acidic protons of the two carboxyl groups will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 2H | -COOH |
| ~8.1 | t, J ≈ 1.5 Hz | 1H | Ar-H (C2) |
| ~7.7 | d, J ≈ 1.5 Hz | 2H | Ar-H (C4, C6) |
| ~4.2 | q, J ≈ 7.0 Hz | 2H | -OCH₂CH₃ |
| ~1.4 | t, J ≈ 7.0 Hz | 3H | -OCH₂CH₃ |
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | -COOH |
| ~159 | Ar-C (C5, attached to -OEt) |
| ~133 | Ar-C (C1, C3, attached to -COOH) |
| ~122 | Ar-C (C2) |
| ~118 | Ar-C (C4, C6) |
| ~64 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
The FTIR spectrum will show characteristic absorption bands for the functional groups present in 5-ethoxyisophthalic acid.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2980, ~2940 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1040 | Medium | C-O stretch (ethoxy group) |
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in negative mode, the most prominent peak is expected to be the [M-H]⁻ ion.
Predicted MS Data (ESI-):
| m/z | Assignment |
| 209.04 | [M-H]⁻ |
| 165.05 | [M-H - CO₂]⁻ |
Applications and Future Perspectives
5-Ethoxyisophthalic acid and its analogs are promising candidates for a range of applications, primarily in materials science and medicinal chemistry.
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Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes 5-ethoxyisophthalic acid an excellent linker for the construction of MOFs[2]. The ethoxy group can influence the pore size and chemical environment of the resulting framework, potentially leading to materials with tailored gas storage, separation, or catalytic properties.
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Polymer Chemistry: As a derivative of isophthalic acid, this compound can be used as a monomer in the synthesis of specialty polyesters and polyamides[1]. The ethoxy group can enhance the solubility of the resulting polymers in organic solvents and modify their thermal and mechanical properties.
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Drug Discovery: The substituted benzene dicarboxylic acid scaffold is present in various biologically active molecules. The ability to modify the 5-position with an ethoxy group provides a handle for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates[4].
Conclusion
This technical guide has outlined a reliable and well-rationalized synthetic route for the preparation of 5-ethoxyisophthalic acid from 5-hydroxyisophthalic acid. The detailed experimental protocols for the Williamson ether synthesis and subsequent hydrolysis provide a clear pathway for researchers to obtain this valuable compound. Furthermore, the comprehensive characterization section, based on predicted spectroscopic data, offers a solid framework for the structural verification of the synthesized product. The potential applications of 5-ethoxyisophthalic acid in advanced materials and drug discovery underscore its importance as a versatile chemical building block.
Diagrams
Caption: Synthetic workflow for 5-Ethoxyisophthalic Acid.
Caption: Key reaction mechanisms in the synthesis.
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